Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate
Description
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is a benzothiazole-derived ester featuring a bromine substituent at position 3 of the methoxybenzoate ring. Its molecular formula is C₁₇H₁₄BrNO₃S₂, with a calculated molecular weight of 424.33 g/mol. The compound combines a benzoate ester core with a benzothiazole-thioether moiety, which is structurally distinct due to the bromine atom. The bromine substituent likely enhances electrophilicity, making the compound a candidate for further functionalization via nucleophilic substitution .
Properties
Molecular Formula |
C17H14BrNO3S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3 |
InChI Key |
HAURZZBTQJFUBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CSC2=NC3=CC=CC=C3S2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the bromo and methoxy substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related benzothiazole derivatives:
Key Observations:
- Bromine vs. Hydrogen: The target compound’s bromine at position 3 increases molecular weight by ~79 g/mol compared to its non-brominated analog .
- Hydrobromide Salts : Unlike the hydrobromide salt in , the target compound’s bromine is covalently bonded, reducing ionic character and likely improving lipid membrane permeability.
- Sulfonyl and Triazole Moieties : Compounds like exhibit enhanced polarity due to sulfonyl groups, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound.
Spectroscopic and Computational Insights
- FT-IR and NMR : The bromine atom in the target compound would downfield-shift adjacent protons in ¹H NMR (e.g., H-4 on the benzoate ring) and alter IR stretching frequencies for C-Br bonds (~550 cm⁻¹) .
- DFT Studies : Computational models (e.g., B3LYP/6-31G*) predict that bromine increases the electron-deficient nature of the benzoate ring, stabilizing charge-transfer interactions in supramolecular assemblies .
Crystallographic and Packing Behavior
The crystal structure of a related compound, 2-{[5-(methylsulfonyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole , shows dihedral angles of 63.86° between benzothiazole and triazole rings. For the target compound, bromine’s steric bulk may increase interplanar angles, affecting crystal packing and solubility.
Biological Activity
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₅H₁₃BrN₁O₂S
- Molecular Weight : 349.24 g/mol
- CAS Number : Not specified in the search results.
The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives, including this compound, against various pathogens. The following table summarizes the antimicrobial activities observed in related compounds:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound A (related derivative) | Escherichia coli | 0.23 - 0.94 mg/mL | Inhibition of MurB enzyme |
| Compound B (related derivative) | Staphylococcus aureus | 1.6 mg/mL | Disruption of cell wall synthesis |
| This compound | Candida albicans | 50 μg/mL | Unknown, further studies needed |
The compound has shown significant activity against Candida albicans, with a reported MIC of 50 μg/mL, indicating its potential as an antifungal agent .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, studies suggest that compounds with similar structures may inhibit specific enzymes critical for bacterial cell wall synthesis or disrupt cellular processes through interaction with nucleic acids or proteins .
Case Studies and Research Findings
-
Study on Antitubercular Activity :
A recent review highlighted the synthesis and evaluation of benzothiazole derivatives for their antitubercular activity. These compounds were tested against Mycobacterium tuberculosis, showing promising results compared to standard treatments . -
In Silico Studies :
Computational studies have indicated that benzothiazole derivatives can bind effectively to target proteins involved in bacterial metabolism and resistance mechanisms. Molecular docking simulations have shown favorable interactions between these compounds and bacterial enzymes, suggesting a basis for their antimicrobial efficacy . -
Experimental Evaluations :
In vitro tests have demonstrated that modifications to the benzothiazole structure can enhance biological activity. For instance, the introduction of bromine or methoxy groups has been linked to increased potency against various pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate, and how is its purity confirmed?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a brominated methoxybenzoate precursor with a benzo[d]thiazole thiol derivative under basic conditions (e.g., K₂CO₃ in MeCN) is a common approach .
- Characterization : Purity is confirmed using 1H/13C NMR to verify proton and carbon environments, HRMS for molecular weight validation, and melting point analysis to assess crystallinity. Column chromatography (e.g., silica gel) is typically used for purification .
Q. What safety protocols are recommended when handling this compound?
- Handling : Use NIOSH-approved safety goggles, gloves, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors .
- Waste Disposal : Separate hazardous waste (e.g., halogenated organics) and transfer to certified waste management services. Avoid aqueous disposal due to bromine content .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Method : Single-crystal X-ray diffraction with SHELXL or SHELXT software refines bond lengths, angles, and torsion angles. For example, interplanar angles (e.g., 63.86° between triazole and benzothiazole planes) and critical C–H···N interactions can be identified .
- Validation : Compare experimental data (e.g., C–S bond length: ~1.74 Å) with DFT-optimized models to confirm accuracy .
Q. How do computational methods like DFT aid in understanding its electronic properties?
- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and UV-Vis absorption spectra. For benzothiazole derivatives, DFT predicts charge distribution at the bromine and methoxy groups, influencing reactivity .
- Application : Correlate computed NMR chemical shifts (e.g., δ ~160 ppm for carbonyl carbons) with experimental data to validate electronic environments .
Q. How can researchers address discrepancies in spectroscopic data from different studies?
- Case Study : Conflicting 1H NMR signals for methoxy groups (~δ 3.8–4.0 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent measurements and compare with literature data from similar derivatives (e.g., methyl 4-methoxybenzoate analogs) .
- Resolution : Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals unambiguously .
Q. What intermolecular interactions dominate its crystal packing, and how do they influence stability?
- Findings : In benzothiazole analogs, C–H···N and π-π stacking interactions stabilize layered structures. For example, C10–H10···N2 (2.54 Å) and parallel-displaced π-stacking between benzene rings enhance thermal stability .
- Implications : These interactions reduce solubility in polar solvents, guiding solvent selection for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
